(S)-methylmalonyl-CoA

Description

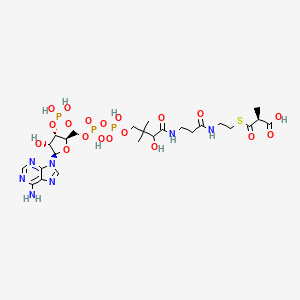

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens with data available.

Structure

2D Structure

Properties

CAS No. |

73173-91-8 |

|---|---|

Molecular Formula |

C25H40N7O19P3S |

Molecular Weight |

867.6 g/mol |

IUPAC Name |

(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1 |

InChI Key |

MZFOKIKEPGUZEN-IBNUZSNCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

(S)-methylmalonyl-CoA structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

(S)-Methylmalonyl-CoA is a pivotal intermediate in cellular metabolism, sitting at the crossroads of fatty acid and amino acid catabolism. Its correct processing is crucial for energy production and the prevention of metabolic disease. This technical guide provides an in-depth overview of the structure, chemical properties, metabolic significance, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is the S-enantiomer of methylmalonyl-CoA. It is a thioester composed of coenzyme A linked to a methylmalonyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | [1] |

| Molecular Formula | C25H40N7O19P3S | [1] |

| Molecular Weight | 867.6 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO | [2] |

| InChI Key | MZFOKIKEPGUZEN-IBNUZSNCSA-N | [1] |

| Predicted Water Solubility | 3.57 g/L | [3][4] |

| Predicted pKa (Strongest Acidic) | 0.82 | [4] |

Metabolic Significance

This compound is a key metabolite in the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.[2][5] These pathways converge on the production of propionyl-CoA, which is then carboxylated to form this compound.

The metabolic fate of this compound is crucial for cellular energy homeostasis. It is converted to succinyl-CoA, which then enters the citric acid cycle. This conversion is a two-step process involving two key enzymes: methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase.

Experimental Protocols

Synthesis of Methylmalonyl-CoA

A common method for the synthesis of methylmalonyl-CoA involves a two-step chemical process.[6]

Step 1: Preparation of the Thiophenyl Ester of Methylmalonic Acid

-

Methylmalonic acid is reacted with thiophenol.

-

Dicyclohexylcarbodiimide (DCC) is used as a condensing agent to facilitate the formation of the thiophenyl ester.

Step 2: Transesterification with Coenzyme A

-

The thiophenyl ester of methylmalonic acid is reacted with coenzyme A.

-

This transesterification reaction yields methylmalonyl-CoA.

This method has been reported to have an overall yield of approximately 80%.[6] For the specific synthesis of this compound, enzymatic approaches can be employed. The enzyme methylmalonyl-CoA ligase (MatB) can be used for the direct synthesis from methylmalonic acid, although this may preferentially produce the (R)-stereoisomer.[7]

Analysis of this compound

High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis and quantification of this compound.

HPLC-Based Assay

An assay for methylmalonyl-CoA epimerase activity provides an indirect method for analyzing this compound.[8]

-

Enzymatic Conversion: this compound is converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase, which is specific for the (R)-isomer, converts it to succinyl-CoA.

-

HPLC Analysis: The reaction mixture is analyzed by reverse-phase HPLC. The activity of the epimerase is quantified by measuring the disappearance of the methylmalonyl-CoA peak.[8]

LC-MS/MS for Quantification

For sensitive and specific quantification of methylmalonyl-CoA in biological samples, a robust LC-MS/MS method is employed.

-

Sample Preparation:

-

Extraction of short-chain acyl-CoAs from tissue or cell samples is typically performed using an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the analytes.[9]

-

An internal standard, such as ¹³C₃-labeled malonyl-CoA, is added at the beginning of the extraction to account for sample loss and matrix effects.[10]

-

-

Chromatographic Separation:

-

Separation is achieved using a C18 reverse-phase column.[10]

-

The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[10]

-

-

Mass Spectrometric Detection:

-

Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10]

-

Signaling Role

While malonyl-CoA, a closely related molecule, is a well-established signaling molecule that regulates fatty acid metabolism by inhibiting carnitine palmitoyltransferase 1 (CPT1), a specific signaling role for this compound beyond its function as a metabolic intermediate is not as well-defined.[11][12] However, its concentration is a critical indicator of the flux through the propionate (B1217596) catabolic pathway. An accumulation of methylmalonyl-CoA, often due to deficiencies in methylmalonyl-CoA mutase or its cofactor vitamin B12, leads to the pathological condition known as methylmalonic acidemia.[2] This accumulation can be considered a distress signal, leading to cellular dysfunction.

References

- 1. This compound | C25H40N7O19P3S | CID 11966111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Showing Compound S-Methylmalonyl-CoA (FDB022959) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for S-Methylmalonyl-CoA (HMDB0002310) [hmdb.ca]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the (S)-Methylmalonyl-CoA Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-methylmalonyl-CoA metabolic pathway is a critical catabolic route in mammals, essential for the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine. This pathway channels these diverse substrates into the tricarboxylic acid (TCA) cycle via the conversion of propionyl-CoA to succinyl-CoA. Deficiencies in the enzymes of this pathway lead to serious metabolic disorders, underscoring its importance in cellular homeostasis. This guide provides a comprehensive technical overview of the core pathway, including its enzymatic components, regulatory mechanisms, and the experimental protocols used for its investigation.

Core Metabolic Pathway

The conversion of propionyl-CoA to succinyl-CoA is a three-step enzymatic process that occurs within the mitochondrial matrix.[1] The final product, succinyl-CoA, is an intermediate of the TCA cycle, thus linking the catabolism of various molecules to central energy metabolism.[2]

The three key enzymes involved are:

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[3]

-

Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the stereoisomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA.[4]

-

Methylmalonyl-CoA Mutase (MUT): A vitamin B12-dependent enzyme that rearranges L-methylmalonyl-CoA to form succinyl-CoA.[2]

The overall transformation can be summarized as:

Propionyl-CoA + HCO₃⁻ + ATP → this compound → (R)-Methylmalonyl-CoA → Succinyl-CoA + ADP + Pi

Below is a diagram illustrating the core metabolic pathway.

References

Biosynthesis of (S)-Methylmalonyl-CoA from Propionyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of propionyl-CoA to (S)-methylmalonyl-CoA is a critical step in the metabolism of odd-chain fatty acids and certain amino acids. This pathway is primarily catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC). Deficiencies in this enzymatic process lead to serious metabolic disorders, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic reaction, kinetic parameters, and experimental protocols for studying this vital metabolic conversion.

Introduction

Propionyl-CoA, a three-carbon acyl-CoA thioester, is a significant intermediate derived from the catabolism of various biomolecules, including odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and the side chain of cholesterol.[1][2] Its entry into the central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, requires its conversion to succinyl-CoA. The initial and rate-limiting step in this conversion is the carboxylation of propionyl-CoA to form this compound.[3] This reaction is catalyzed by propionyl-CoA carboxylase (PCC), a mitochondrial enzyme that utilizes bicarbonate and ATP.[1] The resulting this compound is then epimerized to its (R)-stereoisomer by methylmalonyl-CoA epimerase, which can subsequently be converted to succinyl-CoA by methylmalonyl-CoA mutase.[4] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutics for metabolic disorders such as propionic acidemia.

The Enzymatic Conversion

The core of this biosynthetic process is the reaction catalyzed by propionyl-CoA carboxylase (PCC).

Reaction:

Propionyl-CoA + HCO₃⁻ + ATP ⇌ this compound + ADP + Pi

This reaction occurs in two main steps within the active site of PCC, which is a complex enzyme typically composed of α and β subunits.[5] The enzyme is biotin-dependent, with the biotin (B1667282) cofactor playing a crucial role in the transfer of the carboxyl group.[1]

Quantitative Data

The efficiency and substrate affinity of propionyl-CoA carboxylase have been characterized in various organisms. The following tables summarize key quantitative data for this enzyme.

| Substrate | Organism/Enzyme Source | Km (mM) | Reference |

| Propionyl-CoA | Bovine | 0.29 | [6] |

| Propionyl-CoA | Metallosphaera sedula | 0.07 | [7] |

| ATP | Bovine | 0.08 | [3] |

| ATP | Metallosphaera sedula | 0.04 | [7] |

| Bicarbonate (HCO₃⁻) | Bovine | 3.0 | [3][6] |

| Bicarbonate (HCO₃⁻) | Metallosphaera sedula | 0.3 | [7] |

Table 1: Michaelis-Menten Constants (Km) for Propionyl-CoA Carboxylase. This table presents the substrate concentrations at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrates.

| Enzyme Source | Temperature (°C) | pH | kcat (s⁻¹) | Reference |

| Metallosphaera sedula | 65 | 7.5 | 28 | [7] |

Table 2: Catalytic Rate (kcat) of Propionyl-CoA Carboxylase. This table shows the turnover number of the enzyme, representing the number of substrate molecules converted to product per enzyme active site per unit of time under optimal conditions.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Conversion of Propionyl-CoA to this compound.

Experimental Workflow for PCC Activity Assay

Caption: Workflow for Propionyl-CoA Carboxylase (PCC) Activity Assay.

Experimental Protocols

Propionyl-CoA Carboxylase (PCC) Activity Assay

This protocol is based on the radiometric method, which measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

-

Propionyl-CoA solution (10 mM)

-

ATP solution (100 mM)

-

MgCl₂ solution (100 mM)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Dithiothreitol (DTT) solution (100 mM)

-

Bovine Serum Albumin (BSA) solution (10 mg/mL)

-

[¹⁴C]-Sodium bicarbonate (NaH¹⁴CO₃) solution (specific activity ~50 mCi/mmol)

-

Purified or crude PCC enzyme preparation

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation cocktail

-

Scintillation vials

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) containing:

-

50 mM Tris-HCl, pH 8.0

-

8 mM MgCl₂

-

1 mM DTT

-

0.5 mg/mL BSA

-

2 mM ATP

-

10 mM [¹⁴C]-NaHCO₃ (adjust for desired radioactivity)

-

PCC enzyme preparation (e.g., 5-10 µg of protein)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding 2 mM propionyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 10% TCA. This will precipitate the protein and also help to remove unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂ gas.

-

Removal of Unreacted Bicarbonate: Leave the tubes open in a fume hood for at least 1 hour to allow the ¹⁴CO₂ to dissipate. Alternatively, the samples can be bubbled with air.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Scintillation Counting: Transfer a portion of the supernatant (containing the acid-stable ¹⁴C-labeled methylmalonyl-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the acid-stable product, the specific activity of the [¹⁴C]-bicarbonate, and the amount of enzyme used.

Methylmalonyl-CoA Epimerase (MCE) Activity Assay

This protocol describes a coupled HPLC-based assay.[8]

Materials:

-

This compound (substrate)

-

Purified methylmalonyl-CoA mutase (coupling enzyme)

-

Adenosylcobalamin (cofactor for mutase)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Purified or crude MCE enzyme preparation

-

Perchloric acid (HClO₄)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Potassium phosphate buffer, pH 7.0

-

This compound (e.g., 0.2 mM)

-

Excess purified methylmalonyl-CoA mutase

-

Adenosylcobalamin (e.g., 20 µM)

-

MCE enzyme preparation

-

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a final concentration of 0.6 M perchloric acid.

-

Sample Preparation: Centrifuge the sample to pellet precipitated protein. Filter the supernatant before HPLC analysis.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (succinyl-CoA). The activity of MCE is determined by the rate of disappearance of methylmalonyl-CoA or the appearance of succinyl-CoA.[8]

Conclusion

The biosynthesis of this compound from propionyl-CoA, catalyzed by propionyl-CoA carboxylase, is a fundamental metabolic process. The detailed understanding of its enzymology, kinetics, and regulation is paramount for researchers in metabolic diseases and drug development. The experimental protocols provided herein offer a starting point for the quantitative analysis of this crucial biochemical conversion, paving the way for further discoveries and the development of novel therapeutic strategies.

References

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 4. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-methylmalonyl-CoA in fatty acid and amino acid metabolism

An In-depth Technical Guide on (S)-Methylmalonyl-CoA in Fatty Acid and Amino Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical thioester intermediate positioned at a key metabolic crossroads. It serves as the convergence point for the catabolic pathways of odd-chain fatty acids and several essential amino acids, including valine, isoleucine, methionine, and threonine. Through a series of enzymatic reactions, this compound is converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion is vital for cellular energy production and anaplerosis. Dysregulation of this pathway, often due to genetic defects in the involved enzymes, leads to severe metabolic disorders such as methylmalonic acidemia, highlighting its importance in human health and as a target for therapeutic intervention. This document provides a comprehensive overview of the biochemistry, metabolic integration, and clinical relevance of this compound.

Biosynthesis of this compound

The primary route for this compound synthesis is the carboxylation of propionyl-CoA. Propionyl-CoA itself is derived from several major catabolic processes.

2.1 Sources of Propionyl-CoA:

-

Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[1][2]

-

Amino Acid Catabolism: The breakdown of the branched-chain amino acids isoleucine and valine, as well as methionine and threonine, produces propionyl-CoA as a key intermediate.[1][3][4]

-

Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain also contributes to the cellular pool of propionyl-CoA.[1][3]

-

Gut Microbiota: Propionate produced by bacterial fermentation in the intestine can be absorbed and converted to propionyl-CoA in the host's cells.[5]

2.2 Propionyl-CoA Carboxylase (PCC) The conversion of propionyl-CoA to this compound is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[4] This is a biotin-dependent reaction that requires ATP and bicarbonate (HCO₃⁻).[1] PCC is a heterododecameric enzyme composed of α and β subunits, encoded by the PCCA and PCCB genes, respectively.[4][6] The reaction proceeds via a two-step mechanism common to biotin-dependent carboxylases.[7]

Metabolic Fate of this compound

Once formed, this compound undergoes a two-step conversion to enter the TCA cycle. This pathway is stereospecific and requires a vitamin B12-derived cofactor.

3.1 Epimerization to (R)-Methylmalonyl-CoA The first step is the stereochemical conversion of this compound to its (R)-epimer. This reaction is essential because the subsequent enzyme, methylmalonyl-CoA mutase, is specific for the (R)-isomer.[2][8] This epimerization is catalyzed by methylmalonyl-CoA epimerase (MCEE), encoded by the MCEE gene.[2][9] The mechanism involves the abstraction of the acidic α-proton to form a resonance-stabilized carbanion intermediate, followed by reprotonation to yield the opposite stereoisomer.[2]

3.2 Isomerization to Succinyl-CoA The (R)-methylmalonyl-CoA is then isomerized to succinyl-CoA by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which is encoded by the MUT gene.[3] This reaction is a rare example of a carbon-skeleton rearrangement in mammalian metabolism and is critically dependent on adenosylcobalamin (AdoCbl), a coenzyme form of vitamin B12.[5][10] The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl.[1][11] The product, succinyl-CoA, can then directly enter the TCA cycle, providing a crucial anaplerotic function.[3][10]

3.3 Alternative Metabolic Fates Under normal conditions, the primary fate of this compound is conversion to succinyl-CoA. However, other reactions can occur:

-

This compound hydrolase can hydrolyze the thioester bond to form methylmalonate and free Coenzyme A.[12]

-

High concentrations of methylmalonyl-CoA can interfere with fatty acid synthesis due to its structural similarity to malonyl-CoA. It can inhibit fatty acid synthase and may even be incorporated, leading to the formation of unusual branched-chain fatty acids.[13][14]

Signaling Pathways and Metabolic Integration

dot

Caption: Metabolic conversion of Propionyl-CoA to Succinyl-CoA.

Quantitative Data Summary

The enzymes in the methylmalonyl-CoA pathway are essential for metabolic homeostasis. Their function, genetic basis, and required cofactors are summarized below.

| Enzyme Name | Gene | EC Number | Substrate(s) | Product | Cofactor(s) |

| Propionyl-CoA Carboxylase | PCCA, PCCB | 6.4.1.3 | Propionyl-CoA, ATP, HCO₃⁻ | This compound | Biotin |

| Methylmalonyl-CoA Epimerase | MCEE | 5.1.99.1 | This compound | (R)-Methylmalonyl-CoA | None |

| Methylmalonyl-CoA Mutase | MUT | 5.4.99.2 | (R)-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) |

Clinical Relevance and Drug Development

-

Drug Development: The monogenic nature of MMA makes it a candidate for novel therapeutic approaches. Areas of active research include mRNA therapy, enzyme replacement therapy, and gene therapy aimed at restoring the function of the deficient enzyme. Small molecule chaperones that could stabilize mutant enzyme structures are also under investigation.

dot

Caption: Pathophysiology of Methylmalonic Acidemia (MMA).

Experimental Protocols

Accurate measurement of metabolites and enzyme activities in the methylmalonyl-CoA pathway is crucial for both basic research and clinical diagnostics.

7.1 Quantification of Methylmalonyl-CoA and Succinyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species in biological samples.

-

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid).[20]

-

Add an internal standard, such as ¹³C-labeled malonyl-CoA or another non-endogenous acyl-CoA, to correct for extraction efficiency.[20]

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Isolate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a reversed-phase column.[20]

-

Elute the acyl-CoAs, evaporate the solvent under nitrogen, and reconstitute in a buffer compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Separate the reconstituted sample using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.[20]

-

Perform detection using a tandem mass spectrometer operating in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

Monitor specific precursor-to-product ion transitions for methylmalonyl-CoA, succinyl-CoA, and the internal standard.

-

Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.[21]

-

7.2 Assay of Methylmalonyl-CoA Mutase (MUT) Activity

This protocol measures the conversion of methylmalonyl-CoA to succinyl-CoA.[22]

-

Reagents:

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7).[21]

-

(R,S)-Methylmalonyl-CoA (substrate).

-

Adenosylcobalamin (cofactor).

-

Cell or tissue homogenate (source of enzyme).

-

Quenching solution (e.g., perchloric acid or formic acid).

-

-

Procedure:

-

Pre-incubate the cell/tissue homogenate with adenosylcobalamin in the reaction buffer to ensure the enzyme is loaded with the cofactor.

-

Initiate the reaction by adding the methylmalonyl-CoA substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the product, succinyl-CoA, using the LC-MS/MS method described in section 7.1.[22]

-

Calculate enzyme activity based on the amount of succinyl-CoA produced per unit time per milligram of protein.

-

dot

Caption: Workflow for Methylmalonyl-CoA Mutase (MUT) enzyme assay.

References

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 3. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 6. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. (R)-Methylmalonyl-CoA | 73173-92-9 | Benchchem [benchchem.com]

- 9. MCEE gene: MedlinePlus Genetics [medlineplus.gov]

- 10. fiveable.me [fiveable.me]

- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound hydrolase(EC 3.1.2.17) - Creative Enzymes [creative-enzymes.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylmalonic acidemia (or aciduria) - A&I Online - Anästhesiologie & Intensivmedizin [ai-online.info]

- 16. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylmalonic aciduria due to methylmalonyl-CoA mutase deficiency (Concept Id: C1855114) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 18. Pathophysiology Of Methylmalonic Acidemia - Klarity Health Library [my.klarity.health]

- 19. title [tellmegen.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of (S)-Methylmalonyl-CoA to Succinyl-CoA

This technical guide provides a comprehensive overview of the enzymatic conversion of (S)-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of odd-chain fatty acids and certain amino acids. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the enzymes involved, their kinetic properties, experimental protocols for their study, and a visual representation of the biochemical pathway and experimental workflows.

Introduction

The metabolic pathway converting propionyl-CoA to succinyl-CoA is a vital link between the catabolism of various biomolecules and the central energy-producing citric acid cycle. Propionyl-CoA is generated from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and the side chain of cholesterol. Its entry into the citric acid cycle is facilitated by its conversion to succinyl-CoA. This conversion is a three-step process, with the final two steps involving the transformation of this compound to succinyl-CoA. These reactions are catalyzed by two key enzymes: methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase.

-

Methylmalonyl-CoA Epimerase (MCE) : This enzyme catalyzes the stereochemical inversion of this compound to its (R)-epimer.

-

Methylmalonyl-CoA Mutase (MCM) : This vitamin B12-dependent enzyme then catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[1]

Defects in either of these enzymes can lead to the accumulation of methylmalonic acid, resulting in the serious metabolic disorder known as methylmalonic acidemia.[1] Understanding the function and characteristics of these enzymes is therefore crucial for the development of diagnostics and therapeutics for this condition.

The Enzymatic Pathway

The conversion of this compound to succinyl-CoA proceeds through a two-step enzymatic cascade.

Quantitative Enzyme Data

The following tables summarize the kinetic parameters for methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase from various sources.

Table 1: Kinetic Parameters of Methylmalonyl-CoA Epimerase

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pyrococcus horikoshii | (2S)-Methylmalonyl-CoA | 79 | 240 | [2] |

Table 2: Kinetic Parameters of Wild-Type Methylmalonyl-CoA Mutase

| Organism | Substrate | Km (µM) | Vmax | Reference |

| Human | Adenosylcobalamin (AdoCbl) | 0.9 - 1.4 x 10-5 M | 0.2-18% of wild-type (mutant) | [3] |

| Human (recombinant in E. coli) | - | - | 0.2–0.3 U/mg protein | [4] |

Note: Kinetic data for wild-type human methylmalonyl-CoA mutase is often presented in the context of mutations, with Vmax values of mutants expressed as a percentage of wild-type activity.

Experimental Protocols

The activity of methylmalonyl-CoA epimerase and mutase can be determined using various methods, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common and accurate.

Assay for Methylmalonyl-CoA Mutase Activity by HPLC

This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA.[5]

Materials:

-

Methylmalonyl-CoA

-

Succinyl-CoA (for standard curve)

-

Adenosylcobalamin (AdoCbl)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Perchloric acid

-

HPLC system with a reverse-phase C18 column

-

UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, AdoCbl, and the enzyme source (e.g., cell lysate or purified enzyme).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to bind to the cofactor.

-

Initiation of Reaction: Add methylmalonyl-CoA to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Separate the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

-

Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm). Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

Assay for Methylmalonyl-CoA Mutase Activity by UPLC-MS/MS

This highly sensitive and specific method allows for the precise quantification of succinyl-CoA.[6][7]

Materials:

-

Same as for the HPLC assay.

-

Internal standard (e.g., isotopically labeled succinyl-CoA).

-

UPLC-MS/MS system.

Procedure:

-

Reaction Setup and Termination: Follow steps 1-6 of the HPLC protocol.

-

Internal Standard Addition: Add a known amount of the internal standard to the supernatant.

-

UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system.

-

Chromatographic Separation: Separate the analytes on a suitable UPLC column.

-

Mass Spectrometric Detection: Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify succinyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.

-

Quantification: Calculate the concentration of succinyl-CoA in the sample by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Coupled Assay for Methylmalonyl-CoA Epimerase Activity by HPLC

The activity of methylmalonyl-CoA epimerase is typically measured in a coupled assay with methylmalonyl-CoA mutase.[2][8]

Materials:

-

This compound

-

Purified methylmalonyl-CoA mutase (as the coupling enzyme)

-

All other reagents and equipment for the HPLC-based mutase assay.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, AdoCbl, purified methylmalonyl-CoA mutase, and the source of methylmalonyl-CoA epimerase.

-

Initiation: Start the reaction by adding this compound.

-

Reaction Principle: The epimerase will convert this compound to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by the mutase. The rate of succinyl-CoA formation is proportional to the epimerase activity, assuming the mutase is not rate-limiting.

-

Incubation, Termination, and Analysis: Follow the same procedures for incubation, reaction termination, and HPLC analysis as described for the methylmalonyl-CoA mutase assay to quantify the succinyl-CoA produced.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining enzyme activity using an HPLC-based assay.

Conclusion

The enzymatic conversion of this compound to succinyl-CoA is a fundamental metabolic process with significant clinical relevance. This guide has provided a detailed overview of the enzymes involved, their kinetic properties, and robust methods for their experimental investigation. The provided protocols and workflows serve as a valuable resource for researchers in the fields of biochemistry, metabolism, and drug development, facilitating further studies into the mechanisms of these enzymes and the pathophysiology of related metabolic disorders.

References

- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 8. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Methylmalonyl-CoA Metabolism in Escherichia coli: A Technical Guide for Researchers

Executive Summary

(S)-methylmalonyl-CoA is a critical intermediate in the metabolism of propionate (B1217596) and odd-chain fatty acids in various organisms. In Escherichia coli, this metabolite is primarily associated with the catabolism of propionate and succinate (B1194679) through the activity of the sbm operon. While not a central metabolite in mainstream carbon metabolism, this compound has garnered significant attention as a key precursor for the biosynthesis of complex polyketides, such as erythromycin, in metabolically engineered E. coli. This technical guide provides an in-depth overview of the core aspects of this compound metabolism in E. coli, including the relevant enzymatic pathways, quantitative metabolic data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug discovery.

Introduction

This guide details the native and engineered pathways involving this compound in E. coli, presents available quantitative data on enzyme activities and metabolite concentrations, and provides detailed experimental methodologies for the quantification of relevant metabolites and the characterization of key enzymes.

Metabolic Pathways Involving this compound

The metabolism of this compound in E. coli can be broadly categorized into a native pathway encoded by the sbm operon, primarily involved in propionate and succinate metabolism, and engineered pathways designed for the production of polyketide precursors.

The Native sbm Operon: A Succinate/Propionate Metabolic Axis

In E. coli, the genes responsible for the interconversion of succinyl-CoA and propionyl-CoA are organized in the sbm operon.[1][2] This operon includes genes encoding for methylmalonyl-CoA mutase (Sbm), methylmalonyl-CoA decarboxylase (YgfG), and propionyl-CoA:succinate CoA transferase (YgfH).[1][2] This pathway allows E. coli to utilize succinate and propionate as carbon sources, albeit with varying efficiency.[1][2]

The key enzymatic steps are:

-

Succinyl-CoA to (R)-Methylmalonyl-CoA: The vitamin B12-dependent methylmalonyl-CoA mutase (Sbm) catalyzes the isomerization of succinyl-CoA, a TCA cycle intermediate, to (R)-methylmalonyl-CoA.[1][3]

-

(R)-Methylmalonyl-CoA to Propionyl-CoA: The methylmalonyl-CoA decarboxylase (YgfG) is believed to decarboxylate methylmalonyl-CoA to propionyl-CoA.[4] While it has been reported to act on the (S)-form, its role in the native pathway suggests it may also act on the (R)-form or that an epimerase is present.[5]

-

Propionyl-CoA and Succinate Interconversion: The propionyl-CoA:succinate CoA transferase (YgfH) catalyzes the transfer of the CoA moiety from propionyl-CoA to succinate, yielding propionate and succinyl-CoA.[3][6]

The overall pathway allows for the conversion of succinate to propionate.[3] The expression of the sbm operon is induced by succinate and to a lesser extent by propionate, suggesting a role in managing the flux of these C3 and C4 compounds.[1][2]

Engineered Pathways for this compound Production

For the production of complex polyketides, which require this compound as an extender unit, E. coli must be metabolically engineered. This typically involves the heterologous expression of two key enzymes:

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form this compound.[7] Genes from various organisms, such as Streptomyces coelicolor, have been successfully expressed in E. coli for this purpose.[4]

-

Methylmalonyl-CoA Epimerase: Since the native E. coli mutase (Sbm) produces the (R)-epimer, a methylmalonyl-CoA epimerase is required to convert it to the desired (S)-form for polyketide synthesis.[5]

The engineered pathway provides a route from central carbon metabolism (via succinyl-CoA) to this compound.

Quantitative Data

Precise quantification of intracellular metabolites and enzyme activities is crucial for understanding and optimizing metabolic pathways. Below is a summary of available quantitative data related to this compound metabolism in E. coli.

Enzyme Kinetic Parameters

| Enzyme | Gene | Substrate | Km | kcat (s-1) | Source |

| Propionyl-CoA:Succinate CoA Transferase | ygfH | Propionyl-CoA | 7.1 µM | 0.72 | [6] |

Enzyme Specific Activities

| Enzyme | Strain | Growth Condition | Specific Activity (U/mg) | Source |

| Methylmalonyl-CoA Mutase (Sbm) | E. coli K12 | Glucose | 1.37 x 10-3 | [2] |

| Methylmalonyl-CoA Mutase (Sbm) | E. coli K12 | Propionate | 2.79 x 10-3 | [2] |

| Methylmalonyl-CoA Mutase (Sbm) | E. coli K12 | Succinate | 4.76 x 10-3 | [2] |

One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Intracellular Metabolite Concentrations

Note: Specific intracellular concentrations of this compound in wild-type E. coli grown under different conditions are not well-documented in the literature. However, methods for their quantification are established, and related data from other microorganisms provide valuable context.

In the actinomycete Streptomyces albus, methylmalonyl-CoA was identified as the dominant CoA thioester.[1] In Corynebacterium glutamicum grown on propionate, intracellular concentrations of methylmalonate (the deacylated form) reached up to 757 nmol/g (dry weight).[8] These findings suggest that significant pools of methylmalonyl-CoA can accumulate under specific metabolic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism in E. coli.

Metabolite Extraction from E. coli

Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol: Fast Filtration and Cold Solvent Extraction

This protocol is designed to minimize metabolite leakage and degradation.

Materials:

-

E. coli culture

-

Filter apparatus with 0.45 µm pore size nylon membrane filters

-

Liquid nitrogen

-

Pre-chilled (-20°C) extraction solvent: 95% acetonitrile, 25 mM formic acid[1]

-

Ice bucket

-

Centrifuge capable of reaching 15,000 x g at 4°C

Procedure:

-

Rapidly collect a known volume of E. coli culture (e.g., equivalent to ~8 mg cell dry weight) by vacuum filtration onto a nylon membrane filter.

-

Immediately transfer the filter with the cell pellet into a tube containing a pre-chilled extraction and quenching buffer.[1] The volume of the buffer should be at least four times the volume of the collected culture.[1]

-

Vortex the tube vigorously while keeping it on ice for 10 minutes to ensure complete cell lysis and quenching of metabolism.[1]

-

Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

-

Carefully transfer the supernatant to a new tube.

-

The supernatant can be stored at -80°C or immediately processed for analysis. For LC-MS/MS analysis, it is often mixed with super-cooled deionized water.[1]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer (e.g., QTRAP 6500+)[1]

-

Reversed-phase C18 column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm)[1]

Chromatographic Conditions: [1]

-

Mobile Phase A: 50 mM formic acid, adjusted to pH 8.1 with ammonium (B1175870) hydroxide.[1]

-

Mobile Phase B: Methanol.[1]

-

Flow Rate: 600 µL/min.[1]

-

Column Temperature: 40°C.[1]

-

Gradient: A suitable gradient from aqueous to organic mobile phase should be optimized to achieve good separation of methylmalonyl-CoA from other acyl-CoAs.

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

-

Quantification: Absolute quantification can be achieved using a calibration curve generated with a pure standard of this compound. The use of a ¹³C-labeled internal standard, generated from E. coli grown on ¹³C-labeled substrates, is recommended for the highest accuracy.[1]

Enzyme Assays

4.3.1. Methylmalonyl-CoA Mutase (Sbm) Activity Assay

This assay is based on the conversion of methylmalonyl-CoA to succinyl-CoA, which is then quantified.

Protocol: HPLC-Based Assay [9][10]

Materials:

-

Cell-free extract of E. coli

-

Assay buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5

-

(R,S)-Methylmalonyl-CoA (substrate)

-

Adenosylcobalamin (co-factor)

-

Reaction termination solution: e.g., perchloric acid or trichloroacetic acid

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of adenosylcobalamin, and the cell-free extract.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the formation of the holoenzyme.

-

Initiate the reaction by adding (R,S)-methylmalonyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the termination solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the remaining methylmalonyl-CoA and the product, succinyl-CoA. A reversed-phase C18 column is typically used.

-

Calculate the enzyme activity based on the amount of succinyl-CoA produced over time.

4.3.2. Methylmalonyl-CoA Decarboxylase (YgfG) Activity Assay

This assay can be adapted from a luminescence-based assay for malonyl-CoA decarboxylase, which detects the product propionyl-CoA.[11]

Protocol: Coupled Luminescence Assay

Principle: The propionyl-CoA produced by YgfG is used in a subsequent reaction that generates ATP, which is then detected by a luciferase-luciferin reaction.

Materials:

-

Purified YgfG enzyme or cell-free extract

-

Assay buffer: e.g., 50 mM HEPES, pH 7.5

-

This compound (substrate)

-

Propionyl-CoA synthetase

-

ATP detection reagent (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

In a microplate well, combine the assay buffer, propionyl-CoA synthetase, and the YgfG sample.

-

Initiate the reaction by adding this compound.

-

Incubate at a suitable temperature (e.g., 30°C) for a specific time.

-

Add the ATP detection reagent.

-

Measure the luminescence signal using a luminometer.

-

The amount of propionyl-CoA produced is proportional to the luminescence signal, from which the enzyme activity can be calculated.

Conclusion and Future Perspectives

This compound stands as a metabolite of significant interest in E. coli, both from a fundamental metabolic perspective and for its applied use in synthetic biology. The native sbm operon provides a fascinating example of how E. coli manages the metabolism of less common carbon sources. For industrial applications, the engineered pathways for this compound production have been instrumental in enabling the synthesis of complex and valuable polyketides.

Despite the progress made, several knowledge gaps remain. The precise intracellular concentrations of this compound in wild-type E. coli under various physiological conditions are yet to be thoroughly documented. Furthermore, detailed kinetic characterization of the native E. coli enzymes Sbm and YgfG would provide a more complete understanding of the flux through the succinate-propionate axis. Future research efforts should focus on filling these gaps through quantitative metabolomics and in-depth enzymology. Such studies will not only enhance our fundamental understanding of E. coli metabolism but also provide a more rational basis for the engineering of microbial cell factories for the production of a wide range of valuable chemicals.

References

- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on Methylmalonyl-CoA Mutase from Escherichia coli : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 3. PathWhiz [smpdb.ca]

- 4. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Awakening sleeping beauty: production of propionic acid in Escherichia coli through the sbm operon requires the activity of a methylmalonyl-CoA epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. Formation and metabolism of methylmalonyl coenzyme A in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of (S)-methylmalonyl-CoA Hydrolase in Propanoate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methylmalonyl-CoA hydrolase (EC 3.1.2.17), also known as D-methylmalonyl-coenzyme A hydrolase, is a critical enzyme in the intricate network of propanoate metabolism. This technical guide provides a comprehensive overview of its function, biochemical properties, and physiological significance. Propanoate metabolism is a central pathway for the breakdown of odd-chain fatty acids and certain amino acids, culminating in the production of succinyl-CoA, a key intermediate in the citric acid cycle. This compound hydrolase plays a crucial role in this pathway by catalyzing the hydrolysis of this compound to methylmalonate and coenzyme A (CoA). This activity is particularly important in pathological conditions such as methylmalonic aciduria, where it may serve as a detoxification mechanism to prevent the accumulation of toxic metabolic intermediates. This document details the enzyme's kinetic properties, outlines experimental protocols for its study, and presents its role within the broader context of metabolic regulation.

Introduction to Propanoate Metabolism and the Role of this compound Hydrolase

Propanoate metabolism is a vital catabolic pathway that processes propionyl-CoA, a three-carbon thioester derived from the breakdown of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] The central pathway converts propionyl-CoA to succinyl-CoA, an anaplerotic intermediate of the citric acid cycle, through a series of enzymatic reactions.[2][3]

The key steps in the canonical propanoate metabolism pathway are:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form this compound (also known as D-methylmalonyl-CoA).[1][4]

-

Epimerization: this compound is converted to its stereoisomer, (R)-methylmalonyl-CoA (or L-methylmalonyl-CoA), by methylmalonyl-CoA epimerase.[4]

-

Isomerization: (R)-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2][3]

This compound hydrolase introduces an alternative fate for this compound. It catalyzes the irreversible hydrolysis of this compound to methylmalonate and free Coenzyme A (CoA).[1][5] This reaction is particularly significant in conditions where the downstream pathway is impaired, such as in methylmalonic aciduria, a group of inherited metabolic disorders. In these cases, the accumulation of methylmalonyl-CoA can be toxic, and the hydrolase may function as a detoxification enzyme by converting the CoA ester to the more readily excretable methylmalonic acid.[1]

Biochemical Properties and Quantitative Data

The primary source of detailed biochemical characterization of this compound hydrolase is the seminal work by Kovachy et al. (1983), who purified and characterized the enzyme from rat liver.[1][4]

| Property | Value | Reference |

| Systematic Name | This compound hydrolase | [5] |

| Synonym | D-methylmalonyl-coenzyme A hydrolase | [1][5] |

| EC Number | 3.1.2.17 | [5] |

| Reaction | This compound + H₂O → methylmalonate + CoA | [5] |

| Molecular Weight | 35,000 Da (monomer) | [1][4] |

| K_m_ for this compound | 0.7 mM | [1][4] |

| Substrate Specificity | Highly specific for the (S)-isomer of methylmalonyl-CoA. No activity was observed with the (R)-isomer. | [1][4] |

Substrate Specificity Profile:

The enzyme exhibits a preference for this compound, with significantly lower activity towards other CoA esters.

| Substrate (at 0.5 mM) | Relative Rate of Hydrolysis (%) | Reference |

| This compound | 100 | [1][4] |

| Malonyl-CoA | 16 | [1][4] |

| Propionyl-CoA | 3 | [1][4] |

| Acetyl-CoA | 1 | [1][4] |

| Succinyl-CoA | < 1 | [1][4] |

| Palmitoyl-CoA | < 1 | [1][4] |

Signaling Pathways and Metabolic Network

The activity of this compound hydrolase is integrated into the broader network of propanoate and central carbon metabolism. Its primary function appears to be linked to conditions of metabolic stress where this compound levels are elevated.

Propanoate Metabolism Pathway

The following diagram illustrates the central role of this compound hydrolase within the propanoate metabolism pathway.

Caption: Propanoate metabolism pathway highlighting the action of this compound hydrolase.

Logical Workflow for Assessing Enzyme Function

The experimental workflow to characterize the function of this compound hydrolase involves several key stages, from sample preparation to data analysis.

References

- 1. Recognition, isolation, and characterization of rat liver D-methylmalonyl coenzyme A hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WormFlux: mechanistic analysis of C. elegans metabolism [wormflux.umassmed.edu]

- 3. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrolase - Wikipedia [en.wikipedia.org]

The Role of (S)-Methylmalonyl-CoA in Carbon Fixation: A Technical Guide for Plant and Synthetic Biology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of (S)-methylmalonyl-CoA in the native carbon fixation pathways of plants has not been established in current scientific literature. Its significance in carbon fixation is primarily understood through the bacterial Ethylmalonyl-CoA Pathway (EMCP) and the synthetic, cell-free Crotonyl-CoA/Ethylmalonyl-CoA/Hydroxybutyryl-CoA (CETCH) cycle. This guide provides an in-depth overview of these systems, their potential for application in plant synthetic biology to enhance carbon fixation, and the experimental protocols required for their study.

Executive Summary

Plants predominantly utilize the C3, C4, and Crassulacean Acid Metabolism (CAM) pathways for carbon fixation, none of which involve this compound as a direct intermediate. However, the global imperative to enhance agricultural productivity and develop novel carbon capture technologies has brought alternative, more efficient CO2-fixing pathways to the forefront of research. The bacterial Ethylmalonyl-CoA Pathway (EMCP) and the synthetically designed CETCH cycle represent promising alternatives. These pathways utilize highly efficient carboxylating enzymes and involve this compound as a key intermediate. This technical guide details the mechanisms of these pathways, presents quantitative data on their efficiency, provides detailed experimental protocols for their investigation, and explores the prospective role of this compound in engineered plant carbon fixation.

The Ethylmalonyl-CoA Pathway (EMCP) in Bacteria

The Ethylmalonyl-CoA Pathway is a metabolic route found in some bacteria, particularly those lacking the isocitrate lyase enzyme of the glyoxylate (B1226380) cycle, for the assimilation of acetyl-CoA. This pathway is also capable of net carbon dioxide fixation. This compound is a central intermediate in this pathway.

Signaling Pathway

The EMCP is a cyclical pathway that ultimately converts acetyl-CoA and CO2 into glyoxylate and succinyl-CoA. The key steps involving this compound are the carboxylation of propionyl-CoA and the subsequent rearrangement to succinyl-CoA.

The Synthetic CETCH Cycle

The CETCH cycle is a synthetic, cell-free enzymatic pathway designed to be more efficient than natural carbon fixation cycles like the Calvin-Benson-Bassham (CBB) cycle. It utilizes a series of enzymes from different organisms to convert CO2 into organic molecules. This compound is also an intermediate in this engineered pathway.

Signaling Pathway

The CETCH cycle is a complex, multi-enzyme system. A simplified representation highlighting the core transformations is presented below.

Quantitative Data Presentation

The efficiency of carbon fixation pathways can be compared based on their specific activity. The following table summarizes the reported carbon fixation rate of the in vitro CETCH cycle.

| Pathway | System | Carbon Fixation Rate | Reference |

| CETCH Cycle (v5.4) | In vitro (cell-free) | 5 nmol CO2 min⁻¹ mg⁻¹ of core cycle proteins | --INVALID-LINK-- |

| Calvin-Benson-Bassham (CBB) Cycle | Cell extracts | 1-3 nmol CO2 min⁻¹ mg⁻¹ of CBB cycle proteins | --INVALID-LINK-- |

Experimental Protocols

Protocol for ¹³C-Labeling to Study the Ethylmalonyl-CoA Pathway in Bacteria

This protocol is adapted from studies on Methylobacterium extorquens AM1 and is designed to trace the flow of carbon through the EMCP.

Objective: To determine the in vivo activity and intermediates of the EMCP using a stable isotope tracer.

Materials:

-

Bacterial culture of the organism of interest grown to mid-log phase.

-

¹³C-labeled substrate (e.g., [1-¹³C]acetate or ¹³CO₂).

-

Quenching solution (e.g., 60% methanol, -40°C).

-

Extraction solution (e.g., chloroform/methanol/water mixture).

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

-

NMR spectrometer for positional isotopomer analysis.

Procedure:

-

Grow the bacterial culture in a defined medium to a steady state.

-

Introduce the ¹³C-labeled substrate into the culture medium.

-

At various time points (e.g., 0, 10, 30, 60, 120 seconds), rapidly withdraw aliquots of the culture.

-

Immediately quench metabolic activity by mixing the aliquot with the cold quenching solution.

-

Perform cell lysis and extract metabolites using the extraction solution.

-

Separate the polar (containing CoA esters) and non-polar phases by centrifugation.

-

Analyze the polar phase using LC-HRMS to identify and quantify the mass isotopologues of the EMCP intermediates, including this compound.

-

For positional information, purify key metabolites (e.g., amino acids derived from pathway intermediates) and analyze by NMR.

Unraveling the Metabolic Maze: A Technical Guide to the Discovery and History of the Methylmalonyl-CoA Pathway

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery and history of the methylmalonyl-CoA pathway, a critical metabolic route for the processing of odd-chain fatty acids and certain amino acids. Geared towards researchers, scientists, and drug development professionals, this document details the key enzymatic steps, the scientists who elucidated them, and the experimental methodologies that paved the way for our current understanding.

Introduction: The Significance of the Methylmalonyl-CoA Pathway

The methylmalonyl-CoA pathway is a central metabolic hub that converts propionyl-CoA, a product of the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol, into the Krebs cycle intermediate, succinyl-CoA.[1][2][3] This pathway is essential for normal cellular metabolism, and its disruption leads to serious genetic disorders such as propionic acidemia and methylmalonic acidemia.[2][4] The elucidation of this pathway represents a significant chapter in the history of biochemistry, involving the discovery of novel enzymes, the recognition of a vitamin's crucial role as a coenzyme, and the development of innovative experimental techniques.

A Historical Timeline: Piecing Together the Pathway

The journey to understanding propionate (B1217596) metabolism and the methylmalonyl-CoA pathway spanned several decades, with key discoveries building upon one another.

| Year(s) | Key Discovery/Event | Principal Investigator(s) | Significance |

| 1844 | Discovery of propionic acid.[1][5] | Johann Gottlieb | Identified the fundamental molecule of the pathway. |

| 1950s-1960s | Elucidation of the role of vitamin B12 (as adenosylcobalamin) as a coenzyme.[6][7] | H.A. Barker and others | Established the critical role of a vitamin cofactor in the pathway's final enzymatic step. |

| 1957 | Enzymatic conversion of propionate to succinate (B1194679) demonstrated in animal tissues.[8] | Merton Flavin and Severo Ochoa | Provided the first evidence of a direct metabolic link between propionate and a Krebs cycle intermediate. |

| 1960 | Identification and characterization of propionyl-CoA carboxylase.[9] | Yoshito Kaziro, E. Leone, and Severo Ochoa | Isolated and described the first key enzyme in the pathway. |

| 1980s | Widespread elucidation of the metabolic pathways of propionic acid.[5] | Multiple research groups | A period of intense research that solidified the understanding of the complete pathway and its regulation. |

| 1985 | Isolation and characterization of DL-methylmalonyl-CoA racemase from rat liver.[10] | S.P. Stabler, P.D. Marcell, and R.H. Allen | Characterized the enzyme responsible for the stereoisomerization of methylmalonyl-CoA. |

The Core Enzymes: Catalysts of Conversion

The methylmalonyl-CoA pathway is comprised of three core enzymes that sequentially modify propionyl-CoA to produce succinyl-CoA.

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (EC 6.4.1.3) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[11][12] The enzyme is a heterododecamer composed of α and β subunits.[11]

Methylmalonyl-CoA Epimerase (Racemase) (MCEE)

Methylmalonyl-CoA epimerase (EC 5.1.99.1), often referred to as a racemase, catalyzes the reversible conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.[13][14] This stereoisomerization is a crucial step as the subsequent enzyme is specific for the L-isomer.

Methylmalonyl-CoA Mutase (MUT)

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the final isomerization of L-methylmalonyl-CoA to succinyl-CoA.[6][15] This remarkable rearrangement reaction involves the transfer of a carbonyl-CoA group.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the core enzymes of the methylmalonyl-CoA pathway from various sources.

| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Reference |

| Propionyl-CoA Carboxylase | Thermobifida fusca | Propionyl-CoA | 0.29 mM | - | [11] |

| Propionyl-CoA Carboxylase | Pig Heart | Propionyl-CoA | 0.2 x 10⁻³ M | 13,950 moles/min/mole enzyme | [16] |

| Propionyl-CoA Carboxylase | Pig Heart | ATP | 0.08 mM | - | [17] |

| Propionyl-CoA Carboxylase | Pig Heart | Bicarbonate | 3.0 mM | - | [17] |

| Methylmalonyl-CoA Mutase | Human (mut- phenotype) | Adenosylcobalamin | Increased 40- to 900-fold | 0.2% to nearly 100% of wild-type | [18] |

| Methylmalonyl-CoA Mutase (Y243A mutant) | - | Methylmalonyl-CoA | >450-fold increase | ~500-fold decrease | [3] |

Experimental Protocols: The "How-To" of Discovery

The elucidation of the methylmalonyl-CoA pathway relied on the development of specific enzyme assays. Below are detailed methodologies for the key enzymes.

Propionyl-CoA Carboxylase Assay (Radiometric)

This assay measures the activity of PCC by quantifying the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

Propionyl-CoA

-

ATP

-

MgCl₂

-

[¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing buffer, MgCl₂, ATP, and propionyl-CoA.

-

Initiate the reaction by adding the enzyme preparation and [¹⁴C]NaHCO₃.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding TCA, which precipitates the protein.

-

Remove the precipitated protein by centrifugation.

-

The supernatant, containing the acid-stable product (¹⁴C-methylmalonyl-CoA), is mixed with scintillation fluid.

-

The amount of incorporated radioactivity is measured using a scintillation counter. The activity is proportional to the counts per minute.[19]

Methylmalonyl-CoA Mutase Assay (HPLC-based)

This method quantifies the conversion of methylmalonyl-CoA to succinyl-CoA using high-performance liquid chromatography (HPLC).

Materials:

-

Enzyme preparation

-

Methylmalonyl-CoA

-

Adenosylcobalamin (Vitamin B12 coenzyme)

-

Buffer solution

-

Quenching solution (e.g., acid)

-

HPLC system with a suitable column (e.g., reverse-phase)

Protocol:

-

Pre-incubate the enzyme preparation with adenosylcobalamin to ensure the formation of the holoenzyme.

-

Initiate the reaction by adding methylmalonyl-CoA.

-

Incubate at a controlled temperature for a specific time.

-

Terminate the reaction by adding a quenching solution.

-

Separate the substrate (methylmalonyl-CoA) and the product (succinyl-CoA) using HPLC.

-

Quantify the amount of succinyl-CoA produced by integrating the peak area from the chromatogram.

Methylmalonyl-CoA Epimerase (Racemase) Assay (Coupled HPLC Assay)

This assay indirectly measures MCEE activity by coupling it to the methylmalonyl-CoA mutase reaction.

Materials:

-

Enzyme preparation containing MCEE

-

Purified methylmalonyl-CoA mutase (as a coupling enzyme)

-

D-methylmalonyl-CoA (as the substrate for MCEE)

-

Adenosylcobalamin

-

HPLC system

Protocol:

-

Set up a reaction containing the MCEE enzyme preparation, purified methylmalonyl-CoA mutase, and adenosylcobalamin.

-

Initiate the reaction by adding D-methylmalonyl-CoA.

-

MCEE converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

The L-methylmalonyl-CoA is then immediately converted to succinyl-CoA by the excess methylmalonyl-CoA mutase.

-

The rate of succinyl-CoA formation, measured by HPLC as described in the mutase assay, is proportional to the MCEE activity.[20][21]

Visualizing the Pathway and Processes

Diagrams are essential for understanding complex biological systems. The following are Graphviz (DOT language) representations of the methylmalonyl-CoA pathway and a typical experimental workflow.

Caption: The Methylmalonyl-CoA Pathway.

Caption: General Experimental Workflow for Enzyme Assays.

Conclusion: A Legacy of Discovery and Future Directions

The elucidation of the methylmalonyl-CoA pathway is a testament to the power of persistent scientific inquiry. From the initial discovery of propionic acid to the detailed characterization of its metabolic enzymes, each step has contributed to a deeper understanding of cellular metabolism. This knowledge has been paramount in diagnosing and understanding inherited metabolic disorders. Future research in this area may focus on developing novel therapeutic strategies for these conditions, including gene therapy and the development of small molecule drugs that can modulate the activity of the pathway's enzymes. The foundational work detailed in this guide will undoubtedly continue to inspire and inform these future endeavors.

References

- 1. Propionic acid - Wikipedia [en.wikipedia.org]

- 2. oaanews.org [oaanews.org]

- 3. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 6. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. BIOTIN AND PROPIONYL CARBOXYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of DL-methylmalonyl-coenzyme A racemase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 18. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation [pubmed.ncbi.nlm.nih.gov]

- 19. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 20. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Localization of (S)-Methylmalonyl-CoA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis of (S)-methylmalonyl-CoA, a critical step in the metabolism of odd-chain fatty acids and several amino acids, is exclusively localized within the mitochondria. This guide details the enzymes responsible, the metabolic context, and the experimental methodologies used to confirm this subcellular compartmentalization.

The Mitochondrial Locus of this compound Synthesis

The conversion of propionyl-CoA to this compound is the first committed step in the pathway that channels metabolites from the breakdown of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine, into the Krebs cycle.[1][2] This reaction is catalyzed by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) .[1]

Extensive research has demonstrated that the enzymes of the vitamin B12-dependent pathway, including Propionyl-CoA Carboxylase (PCC) and the subsequent enzymes Methylmalonyl-CoA Epimerase and Methylmalonyl-CoA Mutase, are located within the mitochondria .[3][4] Specifically, PCC has been identified as being loosely associated with the inner mitochondrial membrane-matrix fraction.[3][5] This localization is crucial as it positions the enzyme to directly process propionyl-CoA generated from fatty acid β-oxidation, which also occurs within the mitochondrial matrix.[6][7]

The precursor protein for the alpha subunit of PCC is synthesized in the cytosol and subsequently imported into the mitochondrion where it is cleaved into its mature form.[5][8] The entire functional enzyme complex operates within this organelle.[3] While propionyl-CoA can be found and utilized in other cellular compartments, such as the nucleus for histone propionylation, the enzymatic machinery for its conversion to this compound is confined to the mitochondria.[9][10]

Key Enzymes and their Localization

| Enzyme | Gene(s) | Substrate | Product | Cellular Localization | Reference(s) |

| Propionyl-CoA Carboxylase | PCCA, PCCB | Propionyl-CoA | This compound | Mitochondrial Matrix | [1][3][5] |

| Methylmalonyl-CoA Epimerase | MCEE | This compound | (R)-Methylmalonyl-CoA | Mitochondrial Matrix | [11][12] |

| Methylmalonyl-CoA Mutase | MUT | (R)-Methylmalonyl-CoA | Succinyl-CoA | Mitochondrial Matrix | [3][4][13] |

Quantitative Distribution of Propionyl-CoA Carboxylase Activity

Studies involving subcellular fractionation of liver tissue from both humans and rats have shown that all detectable activity of Propionyl-CoA Carboxylase is confined to the mitochondrial fraction. This indicates a highly specific and exclusive localization.

| Cellular Fraction | Relative Enzyme Activity (%) | Reference(s) |

| Nuclei & Whole Cells | < 1% | [3] |

| Mitochondria | > 99% | [3] |

| Microsomes | < 1% | [3] |

| Cytosol (Supernatant) | < 1% | [3] |

Visualization of the Metabolic Pathway

The following diagram illustrates the core pathway for the conversion of propionyl-CoA to succinyl-CoA, highlighting its mitochondrial localization.

References

- 1. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Intracellular localization of hepatic propionyl-CoA carboxylase and methylmalonyl-CoA mutase in humans and normal and vitamin B12 deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human mitochondrial propionyl-CoA carboxylase: localization of the N-terminus of the pro- and mature alpha chains in the deduced primary sequence of a full-length cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. Biogenesis of the mitochondrial enzyme methylmalonyl-CoA mutase. Synthesis and processing of a precursor in a cell-free system and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of (S)-Methylmalonyl-CoA Levels in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Introduction